

Spectroscopic Profile of Chloroacetyl Bromide: A Technical Guide

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Compound of Interest		
Compound Name:	Chloroacetyl bromide	
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **chloroacetyl bromide** (C₂H₂BrClO). Due to a lack of publicly available experimental spectra for **chloroacetyl bromide**, this report leverages data from its close structural analogs, chloroacetyl chloride and bromoacetyl bromide, to provide a robust, inferred spectroscopic profile. This approach is a standard methodology in spectroscopic analysis for predicting the characteristics of related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **chloroacetyl bromide**. These values are derived from the experimental data of chloroacetyl chloride and bromoacetyl bromide and are intended to serve as a reference for the identification and characterization of **chloroacetyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **chloroacetyl bromide** is predicted to show a single singlet peak corresponding to the two equivalent protons of the methylene (-CH₂-) group. The chemical shift of this peak will be influenced by the electronegativity of the adjacent chlorine atom and the carbonyl bromide group.



Predicted ¹ H NMR Data for Chloroacetyl Bromide	
Chemical Shift (δ) ppm	Multiplicity
~4.3 - 4.7	Singlet

Note: The predicted chemical shift is an estimation based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to display two distinct signals, one for the methylene carbon and another for the carbonyl carbon.

Predicted ¹³ C NMR Data for Chloroacetyl Bromide	
Carbon Environment	Predicted Chemical Shift (δ) ppm
-CH₂Cl	~45 - 50
-C(O)Br	~165 - 170

Infrared (IR) Spectroscopy

The IR spectrum of **chloroacetyl bromide** will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-halogen bonds.

Predicted IR Absorption Bands for Chloroacetyl Bromide	
Functional Group	Predicted Frequency (cm ⁻¹)
Carbonyl (C=O) Stretch	~1780 - 1820 (strong)
C-Cl Stretch	~700 - 800
C-Br Stretch	~500 - 600



Mass Spectrometry (MS)

The mass spectrum of **chloroacetyl bromide** will exhibit a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The fragmentation pattern will likely involve the loss of bromine, chlorine, and the carbonyl group.

Predicted Mass Spectrometry Data for Chloroacetyl Bromide	
m/z Value	Assignment
156/158/160	[M] ⁺ (Molecular ion peak with isotopic distribution)
77/79	[CH ₂ Cl] ⁺
49	[CH ₂ Cl]+ fragment

Experimental Protocols

While specific experimental protocols for **chloroacetyl bromide** were not found, the following are general methodologies for obtaining the spectroscopic data discussed.

- NMR Spectroscopy: A sample of **chloroacetyl bromide** would be dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer.
- IR Spectroscopy: An IR spectrum could be obtained using an FTIR (Fourier Transform Infrared) spectrometer. A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr), or a gas-phase spectrum could be acquired.
- Mass Spectrometry: Mass spectra are typically obtained using techniques such as electron ionization (EI) or chemical ionization (CI). The sample would be introduced into the mass spectrometer, ionized, and the resulting fragments analyzed based on their mass-to-charge ratio.

Logical Relationship of Spectroscopic Techniques



The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **chloroacetyl bromide**.

Spectroscopic Analysis of Chloroacetyl Bromide Spectroscopic Techniques NMR 1H NMR 13C NMR Structural Information Provided **Proton Environment** Carbon Backbone **Functional Groups** Molecular Weight & (-CH2-) (-CH2- & -C(O)-) (C=O, C-Cl, C-Br) Isotopic Pattern Chloroacetyl Bromide (CI-CH2-C(O)-Br)

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Caption: Workflow of Spectroscopic Analysis for **Chloroacetyl Bromide**.

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